molecular formula C12H19NO4 B12891142 (R)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)octanamide

(R)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)octanamide

Cat. No.: B12891142
M. Wt: 241.28 g/mol
InChI Key: FXCMGCFNLNFLSH-SNVBAGLBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ®-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)octanamide typically involves the reaction of L-homoserine lactone hydrochloride with an appropriate acylating agent under controlled conditions . The reaction is carried out in a suitable solvent, and the product is purified through standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

®-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)octanamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

®-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)octanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of ®-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)octanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)octanamide is unique due to its specific structure, which includes both a tetrahydrofuran ring and an octanamide chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

3-oxo-N-[(3R)-2-oxooxolan-3-yl]octanamide

InChI

InChI=1S/C12H19NO4/c1-2-3-4-5-9(14)8-11(15)13-10-6-7-17-12(10)16/h10H,2-8H2,1H3,(H,13,15)/t10-/m1/s1

InChI Key

FXCMGCFNLNFLSH-SNVBAGLBSA-N

Isomeric SMILES

CCCCCC(=O)CC(=O)N[C@@H]1CCOC1=O

Canonical SMILES

CCCCCC(=O)CC(=O)NC1CCOC1=O

Origin of Product

United States

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